6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thienopyrimidine derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thienopyrimidine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one involves the inhibition of specific enzymes and molecular pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can inhibit tRNA (Guanine37-N1)-methyltransferase, an enzyme involved in bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine: Another thienopyrimidine derivative with similar biological activities.
Thieno[2,3-d]pyrimidine: Known for its antimicrobial and anticancer properties.
Uniqueness
6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one stands out due to its unique structural features and diverse biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAILWORLBSSMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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